molecular formula C22H25NO5 B11397719 methyl 4-[2-(4-isopropylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[2-(4-isopropylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11397719
M. Wt: 383.4 g/mol
InChI Key: ISNQHFJDAYWQTD-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-isopropylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzoxazine ring, an isopropylphenoxy group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(4-isopropylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common route includes the reaction of 4-isopropylphenol with 2-bromo-2-methylpropanoic acid to form 2-(4-isopropylphenoxy)-2-methylpropanoic acid . This intermediate is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-isopropylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-[2-(4-isopropylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of methyl 4-[2-(4-isopropylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(4-isopropylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its combination of functional groups and structural features. The presence of the benzoxazine ring and the isopropylphenoxy group imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 4-[2-(4-propan-2-ylphenoxy)propanoyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C22H25NO5/c1-14(2)16-9-11-17(12-10-16)27-15(3)21(24)23-13-20(22(25)26-4)28-19-8-6-5-7-18(19)23/h5-12,14-15,20H,13H2,1-4H3

InChI Key

ISNQHFJDAYWQTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)N2CC(OC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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